

Thiol-PEG3-acetic acid CAS number 1347750-82-6

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Compound of Interest

Compound Name: *Thiol-PEG3-acetic acid*

Cat. No.: *B568881*

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An In-depth Technical Guide to **Thiol-PEG3-acetic acid** (CAS: 1347750-82-6)

This technical guide offers a comprehensive overview of **Thiol-PEG3-acetic acid**, a heterobifunctional linker essential for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, safety protocols, and diverse applications, including bioconjugation, the synthesis of Proteolysis Targeting Chimeras (PROTACs), and surface modification.[\[1\]](#)[\[2\]](#)

Physicochemical Properties

Thiol-PEG3-acetic acid, identified by CAS number 1347750-82-6, possesses a unique structure comprising a terminal thiol group, a flexible three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[\[1\]](#)[\[3\]](#) This configuration allows for the sequential or orthogonal conjugation of different molecules.[\[1\]](#) The hydrophilic PEG spacer is crucial as it enhances solubility in aqueous media, a beneficial characteristic for biological applications.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Property	Value	Source(s)
Molecular Formula	C9H18O5S	[1][3][4]
Molecular Weight	238.3 g/mol	[1][3][4]
CAS Number	1347750-82-6	[1][4]
Appearance	Liquid	[1]
Purity	≥95%	[4]
Boiling Point	377.5 ± 37.0 °C at 760 mmHg	[1]
Storage Temperature	-20°C	[1][4]
Synonyms	SH-PEG3-COOH, 3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoic acid, HS-PEG3-COOH	[1][6]

Safety and Handling

Thiol-PEG3-acetic acid is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][7] It is imperative to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[1]

GHS Hazard Classification[1]

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Irritation	2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure	3	H335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE)[1]

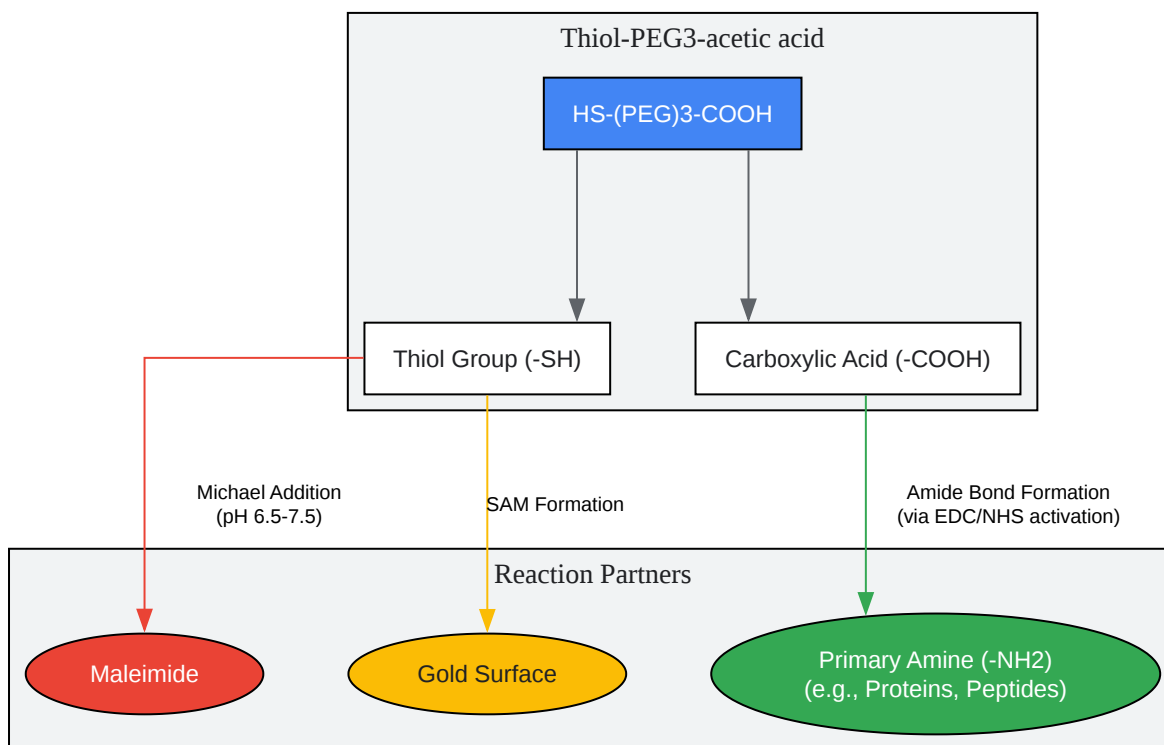
Protection Type	Recommendation
Eye/Face Protection	Wear safety glasses with side-shields or chemical goggles.
Skin Protection	Wear impervious clothing and protective gloves (e.g., nitrile rubber).
Respiratory Protection	Use a suitable respirator when handling large quantities or in poorly ventilated areas.

Storage and First Aid:

- Storage: Store in a tightly sealed container at -20°C in a cool, well-ventilated area, away from direct sunlight and incompatible agents like strong acids or oxidizing agents.[1][4]
- First Aid: In case of eye contact, flush with water for at least 15 minutes. For skin contact, wash immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse the mouth with water and seek medical attention. Do not induce vomiting.[1]

Core Applications and Reactivity

The dual functionality of **Thiol-PEG3-acetic acid** makes it a versatile crosslinking reagent.[3] The thiol (-SH) group shows high reactivity towards maleimides and can be used for immobilization on gold surfaces, while the carboxylic acid (-COOH) can be activated to react with primary amines to form stable amide bonds.[3] This allows for the conjugation of a wide array of molecules, including proteins, peptides, and nanoparticles.[3]



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Reactivity of Thiol-PEG3-acid's functional groups.

Experimental Protocols

Protocol 1: Conjugation of Carboxylic Acid to a Primary Amine

This protocol details the conjugation of the carboxylic acid group of Thiol-PEG3-acid to a molecule with a primary amine (e.g., a protein) using carbodiimide chemistry.[3]

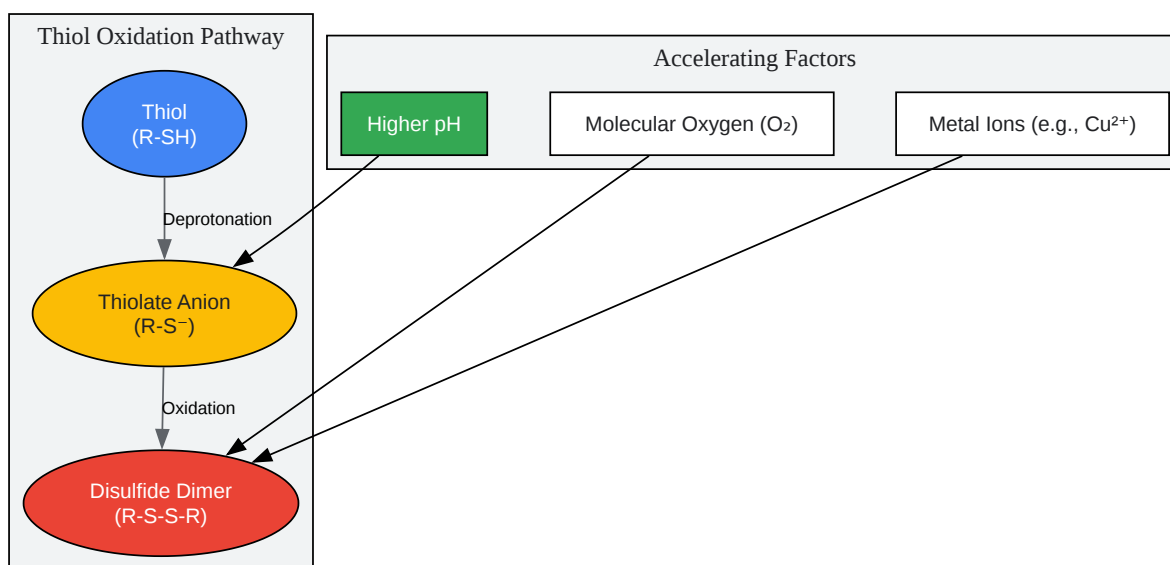
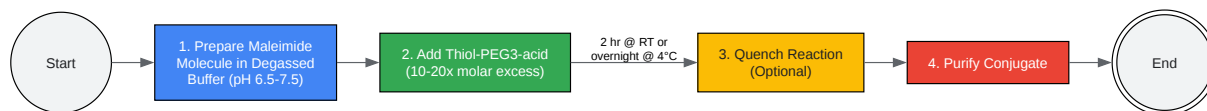
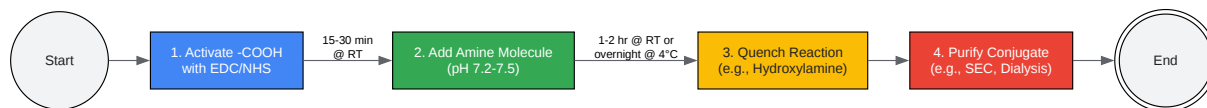
Materials:

- **Thiol-PEG3-acetic acid**

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Amine-containing molecule
- Reaction Buffer (e.g., PBS or MES, pH 6.0-7.5)
- Quenching Solution (e.g., hydroxylamine or Tris buffer)
- Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)[3]

Methodology:

- Activation of Carboxylic Acid: Dissolve **Thiol-PEG3-acetic acid** in the reaction buffer. Add a molar excess of NHS (or sulfo-NHS) and EDC to the solution. Incubate for 15-30 minutes at room temperature to generate the active NHS ester intermediate.[3]
- Conjugation to Amine: Add the amine-containing molecule to the activated linker solution. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, maintaining a pH between 7.2 and 7.5 for optimal amide bond formation.[3]
- Quenching: Stop the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters.[3]
- Purification: Purify the conjugate by removing excess reagents and byproducts using SEC or dialysis.[3]



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